Stat5-IN-2

Description

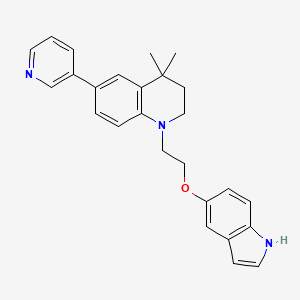

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(1H-indol-5-yloxy)ethyl]-4,4-dimethyl-6-pyridin-3-yl-2,3-dihydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O/c1-26(2)10-13-29(14-15-30-22-6-7-24-20(16-22)9-12-28-24)25-8-5-19(17-23(25)26)21-4-3-11-27-18-21/h3-9,11-12,16-18,28H,10,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELIZDRKUICBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)C3=CN=CC=C3)CCOC4=CC5=C(C=C4)NC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stat5-IN-2: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is a hallmark of various malignancies, particularly hematological cancers and some solid tumors, making it a compelling target for therapeutic intervention. Stat5-IN-2 is a small molecule inhibitor of STAT5 that has demonstrated potent anti-leukemic effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects by primarily targeting the STAT5 signaling cascade. The central mechanism involves the inhibition of STAT5 phosphorylation, a critical step for its activation.[1][2] By preventing this phosphorylation event, this compound effectively blocks the subsequent downstream events in the STAT5 pathway, including dimerization, nuclear translocation, and DNA binding, ultimately leading to the inhibition of STAT5-mediated gene transcription.[2] This targeted inhibition of STAT5 activity has been shown to induce apoptosis in cancer cells.

While the precise binding site of this compound on STAT5 has not been explicitly detailed in the available literature, the mechanism of a closely related inhibitor, IST5-002, suggests a likely mode of action. IST5-002 is proposed to disrupt the docking of the STAT5 monomer to the activated receptor-tyrosine kinase complex via its SH2-domain.[3] This interference prevents the subsequent phosphorylation of the critical tyrosine residue (Y694 for STAT5A and Y699 for STAT5B) by Janus kinases (JAKs). Given the structural and functional similarities often found in inhibitor series, it is plausible that this compound employs a similar mechanism, targeting the SH2 domain to prevent STAT5 activation.

Quantitative Data

The inhibitory activity of this compound and the related compound IST5-002 has been quantified in various cell lines. The following tables summarize the key quantitative data available.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Cell Growth Inhibition | K562 (CML) | EC50 | 9 µM | [1] |

| This compound | Cell Growth Inhibition | KU812 (CML) | EC50 | 5 µM | [1] |

| This compound | Cell Growth Inhibition | KG1a (AML) | EC50 | 2.6 µM | |

| This compound | Cell Growth Inhibition | MV-4-11 (AML) | EC50 | 3.5 µM |

Table 1: Cellular Activity of this compound. EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximum effect in cell-based assays. CML: Chronic Myeloid Leukemia; AML: Acute Myeloid Leukemia.

| Compound | Assay Type | Target | Cell Line | Parameter | Value | Reference |

| IST5-002 | STAT5 Phosphorylation | STAT5 | K562 (CML) | IC50 | ~1.1 µM | [3] |

| IST5-002 | STAT5 Phosphorylation | STAT5 | CWR22Rv1 (Prostate Cancer) | IC50 | ~1.3 µM | [3] |

| IST5-002 | STAT5 Dimerization | STAT5 | PC-3 (Prostate Cancer) | IC50 | ~1.3 µM | [3] |

Table 2: Inhibitory Activity of the Related Compound IST5-002. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target's activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

Caption: Canonical JAK-STAT5 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing STAT5 phosphorylation by Western Blot.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Assessment of STAT5 Phosphorylation by Western Blotting

This protocol details the steps to measure the levels of phosphorylated STAT5 (p-STAT5) in cells treated with this compound.

a. Cell Culture and Treatment:

-

Culture leukemia cell lines (e.g., K562, KU812) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for different time points (e.g., 1, 6, 24 hours). A vehicle control (DMSO) should be included.

-

For cytokine-induced phosphorylation, cells can be serum-starved for 4-6 hours and then stimulated with a cytokine like IL-2 or GM-CSF for 15-30 minutes in the presence or absence of the inhibitor.

b. Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694/699) and total STAT5 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays

These protocols are used to determine the effect of this compound on cell proliferation and programmed cell death.

a. Cell Viability Assay (MTT or CellTiter-Glo®):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treat with a serial dilution of this compound for 48-72 hours.

-

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

For CellTiter-Glo® Luminescent Cell Viability Assay, add the reagent to the wells, incubate for 10 minutes, and measure the luminescence.

-

Calculate the EC50 value from the dose-response curve.

b. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound (e.g., at its EC50 concentration) for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

STAT5 Dimerization Assay by Co-Immunoprecipitation

This protocol is designed to assess the effect of this compound on the dimerization of STAT5.

a. Cell Transfection and Treatment:

-

Co-transfect cells (e.g., PC-3) with plasmids encoding FLAG-tagged STAT5a and Myc-tagged STAT5a.

-

After 24-48 hours, serum-starve the cells for 16 hours.

-

Pre-treat the cells with this compound at various concentrations for 2 hours.

-

Stimulate the cells with a relevant ligand (e.g., prolactin) for 30 minutes.

b. Immunoprecipitation:

-

Lyse the cells as described in the Western Blot protocol.

-

Incubate the cell lysates with an anti-Myc antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in sample buffer.

c. Western Blot Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

-

Probe the membrane with an anti-FLAG antibody to detect co-immunoprecipitated FLAG-STAT5a.

-

The membrane can be stripped and re-probed with an anti-Myc antibody to confirm the immunoprecipitation of Myc-STAT5a.

Conclusion

This compound is a potent inhibitor of the STAT5 signaling pathway, primarily acting through the suppression of STAT5 phosphorylation. This leads to the inhibition of downstream signaling events, ultimately resulting in reduced cell viability and the induction of apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to evaluate its therapeutic potential in various disease models. The accompanying diagrams provide a clear visual representation of the targeted pathway and the experimental approaches used in its study. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development focused on STAT5-targeted therapies.

References

- 1. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Stat5-IN-2 in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in various malignancies, particularly hematological cancers, making it a compelling target for therapeutic intervention. Stat5-IN-2 is a small molecule inhibitor designed to specifically target STAT5, offering a potential avenue for the treatment of STAT5-driven cancers. This technical guide provides an in-depth overview of the role of this compound in signal transduction, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

The STAT5 Signaling Pathway

The canonical STAT5 signaling cascade is initiated by the binding of a cytokine (e.g., Interleukin-2, IL-3, erythropoietin) to its cognate receptor on the cell surface. This binding event leads to the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for the SH2 domain of latent STAT5 monomers in the cytoplasm. Upon recruitment to the receptor complex, STAT5 is phosphorylated by JAKs on a conserved C-terminal tyrosine residue. This phosphorylation event induces a conformational change, leading to the dissociation of STAT5 from the receptor and the formation of stable STAT5 homodimers or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT5 dimers then translocate to the nucleus, where they bind to specific DNA sequences known as gamma-interferon activated sites (GAS) in the promoter regions of target genes, thereby modulating their transcription. Key target genes of STAT5 include those involved in cell cycle progression (e.g., Cyclin D1, c-Myc) and apoptosis regulation (e.g., Mcl-1, Bcl-2).[1][2][3][4][5][6][7][8]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by targeting the STAT5 protein directly. It has been shown to inhibit the phosphorylation and subsequent transcriptional activity of STAT5.[9] This action prevents the downstream signaling events that are crucial for the survival and proliferation of cancer cells dependent on STAT5 signaling. Notably, this compound demonstrates selectivity for STAT5, with minimal effects on other signaling proteins such as STAT3, AKT, or Erk1/2, highlighting its potential for targeted therapy with a reduced off-target toxicity profile.[9] The primary mechanism is believed to involve the disruption of STAT5 activation, thereby preventing its nuclear translocation and binding to the promoters of its target genes.

Data Presentation

The efficacy of this compound and other STAT5 inhibitors has been quantified in various leukemia cell lines. The following tables summarize the available quantitative data for easy comparison.

| Inhibitor | Cell Line | Assay | Potency (EC50/IC50) | Reference |

| This compound | K562 (CML) | Cell Growth | EC50: 9 µM | |

| This compound | KU812 (CML) | Cell Growth | EC50: 5 µM |

CML: Chronic Myeloid Leukemia

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of STAT5 inhibitors are provided below.

STAT5 Phosphorylation Assay (Western Blotting)

This protocol details the detection of phosphorylated STAT5 (p-STAT5) in cell lysates by Western blotting, a fundamental technique to assess the inhibitory activity of compounds like this compound.

a. Cell Lysis and Protein Quantification:

-

Culture leukemia cells (e.g., K562, KU812) to the desired density and treat with various concentrations of this compound for the indicated time.

-

Harvest cells by centrifugation and wash once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cell pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.

b. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane.

-

Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like β-actin.[10][11][12][13]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Seed leukemia cells in a 96-well plate at a density of 5 x 104 cells/well.

-

Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

STAT5 Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of STAT5 to activate gene transcription from a reporter construct containing STAT5 binding sites.

-

Co-transfect cells (e.g., HEK293T) with a STAT5-responsive luciferase reporter plasmid (containing multiple copies of the GAS element upstream of a luciferase gene) and a constitutively active expression vector for a control reporter (e.g., Renilla luciferase) for normalization.

-

After transfection, treat the cells with an appropriate stimulus to activate the STAT5 pathway (e.g., a cytokine like IL-3) in the presence or absence of various concentrations of this compound.

-

After the treatment period, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The reduction in luciferase activity in the presence of this compound indicates inhibition of STAT5 transcriptional activity.

Visualizations

Signaling Pathway Diagram

Caption: The STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot for p-STAT5

Caption: Workflow for assessing STAT5 phosphorylation via Western blot.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

This compound is a promising inhibitor of the STAT5 signaling pathway, demonstrating efficacy in preclinical models of leukemia. Its specific mechanism of action, targeting STAT5 phosphorylation and transcriptional activity, provides a clear rationale for its development as a targeted therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and advance STAT5 inhibitors. Future studies should focus on elucidating the precise molecular interactions between this compound and the STAT5 protein, as well as on evaluating its in vivo efficacy and safety profile in more advanced preclinical models. Direct experimental evidence of this compound's effect on the expression of key STAT5 target genes such as MCL-1, Cyclin D1, and c-Myc would further strengthen the understanding of its biological activity.

References

- 1. Transcriptional regulation of the cyclin D1 promoter by STAT5: its involvement in cytokine-dependent growth of hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal transducer and activator of transcription STAT5 is recruited to c-Myc super-enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT5 and Oct-1 Form a Stable Complex That Modulates Cyclin D1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transducer and activator of transcription STAT5 is recruited to c-Myc super-enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Involvement of STAT5 in Oncogenesis [mdpi.com]

- 9. Cell viability (MTT) assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Investigating the Function of Stat5 Using the Potent Inhibitor Stat5-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stat5 and Its Role in Cellular Signaling

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical member of the STAT family of transcription factors, comprising two highly homologous proteins, STAT5A and STAT5B.[1][2] These proteins are key mediators of cytokine and growth factor signaling, playing pivotal roles in a myriad of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] The canonical activation of STAT5 is initiated by the binding of ligands, such as interleukins (e.g., IL-2, IL-3) and growth factors (e.g., GM-CSF), to their cognate cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptor.[3][4] STAT5 monomers are then recruited to these phosphorylated sites via their SH2 domains and are themselves phosphorylated by JAKs on a conserved tyrosine residue (Y694 in STAT5A and Y699 in STAT5B).[4] This phosphorylation event induces the dimerization of STAT5 molecules, which then translocate to the nucleus. In the nucleus, STAT5 dimers bind to specific DNA sequences known as gamma-interferon activated sites (GAS) in the promoter regions of target genes, thereby modulating their transcription.[2][4]

Given its central role in regulating essential cellular functions, aberrant STAT5 signaling is frequently implicated in the pathogenesis of various diseases, particularly in hematological malignancies and solid tumors where it is often constitutively activated.[1] This has made STAT5 an attractive therapeutic target for the development of novel anti-cancer agents.

Stat5-IN-2: A Tool for Interrogating Stat5 Function

This compound is a small molecule inhibitor that has been utilized to investigate the functional roles of STAT5.[5] It exerts its effect by inhibiting the phosphorylation of STAT5, a critical step in its activation pathway.[5] By blocking STAT5 phosphorylation, this compound effectively prevents its dimerization, nuclear translocation, and subsequent transcriptional activity.[5][6] This inhibitory action allows researchers to probe the specific downstream consequences of STAT5 signaling blockade in various cellular contexts. Studies have shown that this compound can inhibit the growth of leukemia cells, highlighting its potential as a chemical probe for studying STAT5-dependent malignancies.[5]

Key Signaling Pathways Involving Stat5

The primary signaling cascade involving Stat5 is the JAK-STAT pathway. However, Stat5 function is also intertwined with other critical cellular signaling networks.

The Canonical JAK-STAT5 Signaling Pathway

The canonical JAK-STAT5 pathway is a direct route for transmitting signals from the cell surface to the nucleus. Upon cytokine or growth factor stimulation, activated JAKs phosphorylate STAT5, leading to its dimerization and nuclear translocation to regulate gene expression.

References

- 1. mdpi.com [mdpi.com]

- 2. The different functions of Stat5 and chromatin alteration through Stat5 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Prognostic Model for Acute Myeloid Leukemia Based on IL-2/STAT5 Pathway-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Inhibitor of STAT5 Signaling Overcomes Chemotherapy Resistance in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies Using Stat5-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies conducted on Stat5-IN-2, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). The information presented herein is compiled from foundational research and is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to understand and potentially utilize this compound in future investigations. This document details the quantitative data on its biological activity, the experimental protocols used in its initial characterization, and a visualization of its targeted signaling pathway.

Core Data Presentation

The biological activity of this compound has been primarily evaluated in myeloid leukemia cell lines, demonstrating its potential as an anti-leukemic agent. The compound, also referred to as 17f in its discovery publication, has shown efficacy in inhibiting cell growth and specifically targeting the STAT5 signaling pathway.

Table 1: In Vitro Efficacy of this compound in Myeloid Leukemia Cell Lines

| Cell Line | Description | EC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia (CML) | 9 | [1] |

| KU812 | Chronic Myeloid Leukemia (CML) | 5 | [1] |

| KG1a | Acute Myeloid Leukemia (AML) | 2.6 | [1] |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 3.5 | [1] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Growth Inhibition Assay

This assay was utilized to determine the half-maximal effective concentration (EC50) of this compound in various leukemia cell lines.

Protocol:

-

Cell Culture: K562, KU812, KG1a, and MV-4-11 cells were cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 105 cells/mL.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted in culture medium to achieve final concentrations ranging from 100 nM to 50 µM. The final DMSO concentration in all wells, including controls, was maintained at less than 0.1%.

-

Incubation: The treated plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The EC50 values were calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software.[2]

Western Blotting for Phospho-STAT5 Inhibition

This protocol was employed to assess the inhibitory effect of this compound on the phosphorylation of STAT5, a key activation step in its signaling cascade.

Protocol:

-

Cell Treatment: Leukemia cell lines (e.g., KG1a, MV-4-11, KU812) were treated with 10 µM this compound or DMSO (vehicle control) for a specified period (e.g., 4 hours).[1]

-

Cell Lysis: After treatment, cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, the membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Loading Control: To ensure equal protein loading, the membrane was stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like β-actin.

Selectivity Kinase Assay

To determine the specificity of this compound, its effect on other key signaling kinases was evaluated.

Protocol:

-

Kinase Panel: A panel of kinases, including STAT3, AKT, and Erk1/2, was used.

-

In Vitro Kinase Assay: The inhibitory activity of this compound against these kinases was assessed using in vitro kinase assays. This typically involves incubating the purified kinase with its specific substrate and ATP in the presence of varying concentrations of the inhibitor.

-

Activity Measurement: Kinase activity was measured by quantifying the amount of phosphorylated substrate, often through methods like radioisotope incorporation or specific antibody-based detection.

-

Data Analysis: The results were analyzed to determine the concentration of this compound required to inhibit 50% of the activity (IC50) for each kinase. The high IC50 values for STAT3, AKT, and Erk1/2 confirmed the selectivity of this compound for STAT5.[3][4]

Mandatory Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating STAT5 inhibitors.

References

- 1. targetmol.com [targetmol.com]

- 2. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Inhibitor Targeting Signal Transducer and Activator of Transcription 5 (STAT5) Signaling in Myeloid Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of Stat5-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stat5-IN-2 is a potent and cell-permeable inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 proteins, comprising STAT5A and STAT5B, are critical nodes in signaling pathways initiated by a variety of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT5 pathway is implicated in the pathogenesis of various hematological malignancies and solid tumors, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been primarily characterized by its potent and selective inhibition of STAT5 phosphorylation and its downstream effects on cell viability in various cancer cell lines.

Table 1: Cellular Activity of this compound in Leukemia Cell Lines

| Cell Line | Description | EC50 |

| K562 | Chronic Myeloid Leukemia (CML) | 9 µM |

| KU812 | Chronic Myeloid Leukemia (CML) | 5 µM |

| KG1a | Acute Myeloid Leukemia (AML) | 2.6 µM |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 3.5 µM |

EC50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Selectivity Profile

This compound exhibits a high degree of selectivity for STAT5 over other signaling proteins. It has been shown to inhibit the phosphorylation and transcriptional activity of STAT5 with minimal effects on the phosphorylation of STAT3, AKT, or Erk1/2[1].

While a comprehensive kinase selectivity panel with IC50 values for this compound is not publicly available, data from a closely related and structurally similar compound, IST5-002, provides strong evidence for the high selectivity of this class of inhibitors. IST5-002 was tested against a panel of 54 kinases and showed no significant inhibitory activity[2].

Table 2: Kinase Selectivity Profile of the Related Compound IST5-002

| Kinase Family | Kinases with No Significant Inhibition by IST5-002 |

| Tyrosine Kinases | ABL1, ABL2(T315I), ALK, AXL, BLK, BMX, BTK, CSF1R, CSK, DDR1, DDR2, EGFR, EPHA1, EPHA2, EPHA3, EPHA4, EPHA5, EPHA6, EPHA7, EPHA8, EPHB1, EPHB2, EPHB3, EPHB4, ERBB2, ERBB4, FES, FGFR1, FGFR2, FGFR3, FGFR4, FGR, FLT1, FLT3, FLT4, FRK, Fyn, HCK, INSR, ITK, JAK1, JAK2, JAK3, KDR, KIT, LCK, LYN, MATK, MER, MET, MUSK, NTRK1, NTRK2, NTRK3, PDGFRA, PDGFRB, PTK6, RET, RON, ROS1, SRC, SYK, TEC, TIE1, TIE2, TRKA, TRKB, TRKC, TYK2, TYRO3 |

| Serine/Threonine Kinases | - |

This table is based on data for the compound IST5-002, which is structurally related to this compound.[2]

Signaling Pathways and Mechanism of Action

This compound exerts its effect by inhibiting the activation of STAT5. In the canonical JAK/STAT pathway, cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STAT5 is recruited to the phosphorylated receptor and is itself phosphorylated by JAKs. This phosphorylation is a critical step for the dimerization, nuclear translocation, and subsequent DNA binding and transcriptional activation of target genes by STAT5. This compound is believed to interfere with this phosphorylation step.

Experimental Protocols

Western Blot for STAT5 Phosphorylation

This protocol is a standard method to assess the phosphorylation status of STAT5 in response to cytokine stimulation and the inhibitory effect of this compound.

Materials:

-

Leukemia cell lines (e.g., K562, MV-4-11)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Cytokine for stimulation (e.g., GM-CSF, IL-3)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells/mL and incubate overnight. Pre-treat cells with various concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL GM-CSF for 15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (anti-phospho-STAT5 or anti-STAT5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Leukemia cell lines (e.g., K562, KU812, KG1a, MV-4-11)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Compound Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Conclusion

This compound is a highly selective inhibitor of STAT5, demonstrating potent activity in leukemia cell lines. Its mechanism of action involves the specific inhibition of STAT5 phosphorylation, a key step in its activation. While direct and comprehensive kinase profiling data for this compound is limited in the public domain, evidence from the closely related compound IST5-002 strongly suggests an excellent selectivity profile with minimal off-target effects on a broad range of kinases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the biological activities and therapeutic potential of this compound. This focused inhibitory profile makes this compound a valuable tool for studying STAT5 signaling and a promising candidate for the development of targeted cancer therapies.

References

- 1. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Stat5-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cytokine and growth factor signaling.[1][2] Upon activation by Janus kinases (JAKs), STAT5 proteins are phosphorylated, form dimers, and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation.[1][2] Dysregulation of the STAT5 signaling pathway is implicated in various malignancies, particularly hematological cancers, making it a compelling target for therapeutic intervention.[1]

Stat5-IN-2 is a cell-permeable inhibitor that specifically targets the STAT5 pathway. It has been shown to inhibit the growth of acute and chronic myeloid leukemia cells by blocking the phosphorylation and subsequent transcriptional activity of STAT5.[3] Notably, this compound exhibits high selectivity for STAT5, with minimal effects on the phosphorylation of STAT3, AKT, or Erk1/2.[3] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cell viability, apoptosis, and target gene expression.

Data Presentation

The inhibitory activity of this compound has been quantified in various leukemia cell lines. The following table summarizes the reported half-maximal effective concentrations (EC50).

| Cell Line | Cancer Type | EC50 (µM) | Citation |

| K562 | Chronic Myeloid Leukemia (CML) | 9 | [4][5] |

| KU812 | Chronic Myeloid Leukemia (CML) | 5 | [4][5] |

| KG1a | Acute Myeloid Leukemia (AML) | 2.6 | [5] |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 3.5 | [5] |

Signaling Pathway and Experimental Workflow

STAT5 Signaling Pathway

The diagram below illustrates the canonical JAK-STAT5 signaling pathway, which is initiated by cytokine binding to cell surface receptors. This activation cascade leads to the transcription of target genes responsible for cell proliferation and survival. This compound acts by inhibiting the phosphorylation of STAT5, a critical step in this pathway.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in a cell-based assay.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of the inhibitor is crucial for reproducible results.

-

Stock Solution (e.g., 20 mM in DMSO):

-

This compound is soluble in DMSO up to 80 mg/mL (201.25 mM).[3] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.

-

To prepare a 20 mM stock solution, weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of high-quality DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[5]

-

-

Working Solution (Dilution in Culture Medium):

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Western Blot Analysis of STAT5 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on cytokine-induced or constitutive STAT5 phosphorylation.

-

Materials:

-

Leukemia cell lines (e.g., KU812, KG1a)

-

Complete culture medium

-

This compound

-

Cytokine for stimulation (if required, e.g., IL-3 or GM-CSF)

-

Cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-total STAT5

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., 1-2 x 10^6 cells/mL) and allow them to acclimate. For cytokine-induced phosphorylation, cells may need to be starved of serum or growth factors prior to the experiment.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) if the cell line does not have constitutively active STAT5.

-

Cell Lysis: Harvest the cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with ice-cold RIPA buffer.

-

Incubate the lysates on ice for 30 minutes, then clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity is indicative of either reduced proliferation or increased cell death.

-

Materials:

-

Leukemia cell lines

-

96-well clear-bottom cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Treatment: After allowing the cells to adhere or stabilize (for suspension cultures), add 100 µL of medium containing 2x concentrations of this compound to achieve a final concentration range (e.g., 0.1 µM to 50 µM). Include vehicle-only controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

Leukemia cell lines

-

6-well plates

-

This compound (e.g., 10 µM)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle for 48 hours.[5]

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

-

Quantitative Real-Time PCR (qPCR) for STAT5 Target Gene Expression

This protocol is used to measure changes in the mRNA levels of known STAT5 target genes following treatment with this compound.

-

Materials:

-

Treated and untreated cell samples

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., CCND1, BCL2L1, PIM-1, SOCS2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-Time PCR system

-

-

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle as in previous protocols (e.g., 10 µM for 24 hours). Harvest cells and extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix for each gene, including the master mix, forward and reverse primers, and diluted cDNA.

-

qPCR Run: Perform the qPCR on a Real-Time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Analyze the results using the ΔΔCt method. Normalize the Ct values of the target genes to the housekeeping gene for each sample. Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle-treated controls. A decrease in the expression of genes like CCND1 and BCL2L1 would be consistent with STAT5 inhibition.[6]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of STAT5A and STAT5B Target Genes in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo identification of novel STAT5 target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Assessment of STAT5 as a potential therapy target in enzalutamide-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stat5-IN-2 Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the STAT5 inhibitor, Stat5-IN-2 (also referred to as IST5-002 in several key studies), in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). It functions by targeting the SH2 domain of both STAT5a and STAT5b isoforms. This interaction prevents the phosphorylation and subsequent dimerization of STAT5, which are critical steps for its activation and translocation to the nucleus to regulate gene transcription. By inhibiting STAT5 activity, this compound can modulate cellular processes such as proliferation, survival, and differentiation, making it a valuable tool for studying STAT5 signaling in various disease models, particularly in oncology.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (IST5-002) dosage and toxicity in mouse models.

Table 1: In Vivo Dosage for Efficacy Studies

| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Observed Effects |

| Xenograft (unspecified) | Prostate Cancer | Intraperitoneal (IP) | 25, 50, and 100 mg/kg | Daily for 10 days | Induced significant loss of viable tumor cells and accumulation of dead cells.[1] |

Table 2: In Vivo Toxicity Studies

| Mouse Strain | Administration Route | Dosage | Dosing Schedule | Study Duration | Observed Toxic Effects |

| C57BL/6J (male) | Daily | 0, 10, 30, and 100 mg/kg | Daily | 28 days | No significant acute or chronic toxicity observed. No signs of anemia, thrombocytopenia, or leukopenia.[2][3][4] |

| Athymic Nude (male) | Daily | 0, 10, 30, and 100 mg/kg | Daily | 28 days | No significant acute or chronic toxicity observed. Gross histology of major organs was normal.[2][3][4] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound (IST5-002) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile ddH2O

-

Sterile corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol 1: Formulation for Intraperitoneal (IP) or Oral (PO) Administration (Aqueous-based)

This formulation is suitable for achieving a systemic distribution of the inhibitor.

-

Prepare a stock solution of this compound in DMSO. For example, to make a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of fresh, high-quality DMSO. Gently vortex or sonicate to ensure complete dissolution.

-

For a final dosing solution, take the required volume of the DMSO stock solution. For example, for a 1 mL final volume, start with 50 µL of the 20 mg/mL stock.

-

Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix again until clear.

-

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

-

Mix the final solution thoroughly before each administration. This formulation should be prepared fresh daily.

Protocol 2: Formulation for Oral (PO) Administration (Oil-based)

This formulation may be suitable for studies requiring oral gavage.

-

Prepare a stock solution of this compound in DMSO as described in Protocol 1.

-

For a final dosing solution, take the required volume of the DMSO stock solution. For example, for a 1 mL final volume, start with 50 µL of a 15 mg/mL clear DMSO stock.

-

Add 950 µL of sterile corn oil to the DMSO stock.

-

Vortex the mixture vigorously to ensure a uniform suspension.

-

This formulation should be prepared fresh daily and mixed well before each administration.

Administration to Mice

Protocol: Intraperitoneal (IP) Injection

-

Restrain the mouse appropriately.

-

Wipe the lower abdominal area with an alcohol swab.

-

Using a 27-gauge or smaller needle, carefully insert the needle into the peritoneal cavity, avoiding the bladder and internal organs.

-

Slowly inject the prepared this compound formulation.

-

The typical injection volume for a mouse is 100-200 µL.

Protocol: Oral Gavage (PO)

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the mouse's mouth to the xiphoid process to ensure proper tube placement.

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

-

Slowly administer the this compound formulation.

-

Carefully remove the gavage needle.

Visualizations

STAT5 Signaling Pathway and Inhibition by this compound

Caption: STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: General experimental workflow for an in vivo efficacy study of this compound.

References

Application of Stat5-IN-2 in Leukemia Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein implicated in the proliferation, survival, and differentiation of hematopoietic cells. In many forms of leukemia, including Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), STAT5 is constitutively activated by oncogenic tyrosine kinases such as BCR-ABL and FLT3-ITD, driving cancer progression and resistance to therapy.[1][2][3][4][5][6] Consequently, STAT5 has emerged as a promising therapeutic target for the treatment of these malignancies. Stat5-IN-2 is a small molecule inhibitor that specifically targets the function of STAT5, offering a potential avenue for therapeutic intervention.

These application notes provide a comprehensive overview of the use of this compound in leukemia research, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound is a potent and selective inhibitor of STAT5. Its primary mechanism of action involves the disruption of STAT5 phosphorylation, a critical step for its activation.[7] By preventing the phosphorylation of STAT5 at tyrosine residue 694 (pY694), this compound inhibits its dimerization, nuclear translocation, and subsequent transcriptional activity. This leads to the downregulation of STAT5 target genes that are crucial for leukemic cell survival and proliferation, such as BCL2, MCL1, and PIM1.[4][5]

Signaling Pathway

The STAT5 signaling pathway plays a central role in mediating the oncogenic signals from upstream tyrosine kinases in leukemia. The following diagram illustrates the canonical STAT5 pathway and the point of intervention for this compound.

Caption: STAT5 signaling pathway in leukemia and the inhibitory action of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is still emerging in peer-reviewed literature, data from other potent STAT5 inhibitors provide a strong rationale for its use and expected efficacy. The following table summarizes representative data for STAT5 inhibitors in various leukemia cell lines.

| Inhibitor | Cell Line | Leukemia Type | Assay | IC50 / Effect | Reference |

| AC-4-130 | MV4-11 | AML (FLT3-ITD) | Viability | 1.6 µM | [8] |

| AC-4-130 | MOLM-13 | AML (FLT3-ITD) | Viability | 2.1 µM | [8] |

| JPX-0700 | MV4-11 | AML (FLT3-ITD) | Viability | ~0.5 µM | [9] |

| JPX-0750 | MOLM-13 | AML (FLT3-ITD) | Viability | ~1.0 µM | [9] |

Note: This table presents data for analogous STAT5 inhibitors to provide a reference for the expected potency of this compound. Researchers should perform their own dose-response studies to determine the specific IC50 of this compound in their cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in leukemia research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed leukemia cells (e.g., K562 for CML, MV4-11 for AML) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM) in the culture medium. Add the diluted inhibitor to the respective wells. Include a DMSO-only control.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Methodology:

-

Treatment: Treat leukemia cells with this compound at its IC50 concentration (determined from the viability assay) and a higher concentration for 24 or 48 hours. Include a DMSO-treated control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Western Blotting for STAT5 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 to confirm the inhibitory effect of this compound.

Workflow:

Caption: Workflow for Western blot analysis of STAT5 phosphorylation.

Detailed Methodology:

-

Treatment and Lysis: Treat leukemia cells with various concentrations of this compound for 2-6 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the p-STAT5 signal to the total STAT5 signal.

Conclusion

This compound represents a promising tool for investigating the role of STAT5 in leukemia and for the development of novel therapeutic strategies. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the anti-leukemic properties of this compound. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying the efficacy of STAT5 inhibition and contribute to the advancement of targeted therapies for leukemia.

References

- 1. Selective activation of STAT5 unveils its role in stem cell self-renewal in normal and leukemic hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-operating STAT5 and AKT signaling pathways in chronic myeloid leukemia and mastocytosis: possible new targets of therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

Application Notes: Using Stat5-IN-2 to Study T-Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical transcription factors that integrate cytokine signaling with gene expression programs essential for lymphocyte development, proliferation, and differentiation.[1][2] In CD4+ T-cells, the STAT5 pathway, typically activated by cytokines like Interleukin-2 (IL-2), IL-7, and Thymic Stromal Lymphopoietin (TSLP), plays a pivotal and multifaceted role in directing the differentiation of naive T-cells into distinct effector and regulatory lineages.[2][3][4]

Notably, STAT5 is a master regulator of CD4+CD25+ regulatory T-cell (Treg) development and stability, primarily through the direct transcriptional activation of the master regulator Foxp3.[5][6] Conversely, STAT5 signaling actively constrains the differentiation of pro-inflammatory T helper 17 (Th17) cells, creating a critical developmental axis with the pro-Th17 STAT3 pathway.[5][7][8] STAT5 also promotes Th2 differentiation by inducing the expression of IL-4Rα and epigenetically modifying the Il4 gene locus.[9][10] Given its central role, the pharmacological inhibition of STAT5 provides a powerful tool to investigate the mechanisms governing T-cell fate decisions and to explore potential therapeutic interventions for autoimmune diseases and cancer.

Stat5-IN-2 is a small molecule inhibitor that selectively blocks the phosphorylation and subsequent transcriptional activity of STAT5.[7][11] Its specificity for STAT5 over other signaling molecules like STAT3, Akt, and Erk1/2 makes it a valuable research tool.[11] These application notes provide a summary of STAT5's role in T-cell differentiation, key properties of this compound, and detailed protocols for its use in studying and modulating T-cell fate.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formula | C₂₆H₂₇N₃O | [5] |

| Molecular Weight | 397.51 g/mol | [5] |

| CAS Number | 2111834-61-6 | [5] |

| Solubility | 80 mg/mL in DMSO | [5][11] |

Table 2: Biological Activity of this compound in Leukemia Cell Lines

Note: Data from T-cell differentiation assays are not currently available. The following data on leukemia cell lines are provided as a reference for the compound's potency.

| Cell Line | Cell Type | EC₅₀ | Reference |

| KU812 | Chronic Myeloid Leukemia | 5 µM | [7][12] |

| K562 | Chronic Myeloid Leukemia | 9 µM | [7][12] |

| KG1a | Acute Myeloid Leukemia | 2.6 µM | [7] |

| MV-4-11 | Acute Myeloid Leukemia | 3.5 µM | [7] |

Table 3: Expected Effects of STAT5 Inhibition on CD4+ T-Cell Differentiation

This table summarizes the predicted outcomes of using this compound based on the known biological roles of the STAT5 signaling pathway.

| T-Cell Subset | Key Cytokines | Master Transcription Factor | Role of STAT5 Signaling | Expected Effect of this compound |

| Treg | IL-2 | FoxP3 | Essential for differentiation and stability[5][6] | Inhibition of Treg differentiation |

| Th17 | IL-6, IL-23, TGF-β | RORγt | Inhibits differentiation[7][8] | Enhancement of Th17 differentiation |

| Th2 | IL-4, IL-2 | GATA3 | Promotes differentiation[3][9] | Inhibition of Th2 differentiation |

| Tfh | IL-6, IL-21 | Bcl6 | Inhibits differentiation[1][13] | Enhancement of Tfh differentiation |

| Th1 | IL-12, IL-2 | T-bet | Promotes differentiation (via IL-12Rβ2 induction)[14] | Inhibition of Th1 differentiation |

| Th9 | IL-4, TGF-β, IL-2 | PU.1 | Essential for differentiation[15][16] | Inhibition of Th9 differentiation |

Signaling Pathways and Experimental Logic

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human Treg and Th17 Cells with this compound

This protocol describes how to assess the effect of this compound on the balance of Treg and Th17 cell differentiation from naive human CD4+ T-cells.

A. Materials

-

RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail

-

Ficoll-Paque PLUS

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS), Heat-Inactivated

-

Penicillin-Streptomycin

-

HEPES Buffer

-

2-Mercaptoethanol

-

Human CD3/CD28 T-Cell Activator Dynabeads™

-

Recombinant Human IL-2, TGF-β1, IL-6, IL-23

-

Anti-Human IL-4 antibody, Anti-Human IFN-γ antibody

-

This compound (Selleck Chemicals or equivalent)

-

Dimethyl Sulfoxide (DMSO), Sterile

-

Leukocyte Activation Cocktail with Brefeldin A

-

Flow cytometry staining buffers and antibodies (e.g., anti-CD4, anti-FoxP3, anti-IL-17A)

B. Method

-

Preparation of Reagents:

-

Complete Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-Mercaptoethanol.

-

This compound Stock: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Isolation of Naive CD4+ T-Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Enrich for naive CD4+ T-cells from PBMCs using the RosetteSep™ enrichment cocktail following the manufacturer's protocol. Purity should be >95%.

-

-

T-Cell Activation and Culture Setup:

-

Resuspend naive CD4+ T-cells at 1 x 10⁶ cells/mL in complete medium.

-

Activate cells with anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.

-

Plate 1 mL of the cell suspension per well in a 24-well plate.

-

-

Differentiation and Inhibitor Treatment:

-

Immediately add cytokine cocktails and the inhibitor (or vehicle) to the appropriate wells.

-

Treg Conditions: Add IL-2 (100 U/mL) and TGF-β1 (5 ng/mL).

-

Th17 Conditions: Add TGF-β1 (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).

-

Inhibitor Treatment: Add this compound to designated wells. It is crucial to perform a dose-response curve (e.g., 0.5, 1, 2.5, 5, 10, 20 µM) to determine the optimal concentration. Add an equivalent volume of DMSO to vehicle control wells.

-

Incubate cells for 4-5 days at 37°C, 5% CO₂.

-

-

Restimulation and Intracellular Staining:

-

On the final day, restimulate the cells for 4-6 hours with a Leukocyte Activation Cocktail containing a protein transport inhibitor (Brefeldin A) to allow intracellular cytokine accumulation.

-

Harvest the cells, wash, and perform surface staining for CD4.

-

Fix and permeabilize the cells using a FoxP3/Transcription Factor Staining Buffer Set.

-

Perform intracellular staining for FoxP3 (Treg marker) and IL-17A (Th17 marker).

-

-

Flow Cytometry Analysis:

-

Acquire samples on a flow cytometer.

-

Gate on CD4+ lymphocytes and quantify the percentage of FoxP3+ cells (Tregs) and IL-17A+ cells (Th17) in the vehicle vs. This compound treated conditions.

-

Protocol 2: Validation of STAT5 Inhibition via Phospho-flow Cytometry

This protocol confirms that this compound is actively inhibiting its target in primary T-cells.[17]

A. Materials

-

Activated human CD4+ T-cells (cultured for 3-5 days with anti-CD3/CD28)

-

RPMI 1640 (serum-free)

-

This compound and DMSO

-

Recombinant Human IL-2

-

Paraformaldehyde (PFA), 16% solution

-

Methanol, ice-cold (100%)

-

Flow cytometry staining buffer (e.g., PBS + 2% FBS)

-

Fluorophore-conjugated anti-pSTAT5 (pY694) antibody

B. Method

-

Cell Preparation and Starvation:

-

Harvest activated CD4+ T-cells. Wash twice with serum-free RPMI 1640 to remove any residual cytokines.

-

Resuspend cells in complete medium without any added cytokines and incubate for 4-6 hours (or overnight for complete starvation) at 37°C. This reduces basal pSTAT5 levels.

-

-

Inhibitor Pre-treatment:

-

Aliquot starved cells into flow cytometry tubes (approx. 0.5-1 x 10⁶ cells/tube).

-

Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.

-

-

Cytokine Stimulation:

-

Stimulate the cells by adding a high concentration of IL-2 (e.g., 1000 U/mL) directly to the tubes. Leave one tube unstimulated (no IL-2) as a negative control.

-

Incubate for exactly 15 minutes at 37°C. This time point is critical for capturing the peak of STAT5 phosphorylation.

-

-

Fixation and Permeabilization:

-

Immediately stop the stimulation by adding an equal volume of 4% PFA (diluted from 16% stock in PBS) to each tube. Vortex gently and incubate for 10-15 minutes at room temperature.

-

Wash the cells with staining buffer.

-

Permeabilize the cells by gently vortexing while adding 1 mL of ice-cold 100% methanol. Incubate on ice for 30 minutes.

-

-

Staining and Analysis:

-

Wash the cells twice with staining buffer to remove all methanol.

-

Resuspend the cell pellet in 100 µL of staining buffer containing the anti-pSTAT5 antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash cells once and resuspend in staining buffer for analysis.

-

Acquire samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the different conditions. A successful inhibition will show a high pSTAT5 signal in the IL-2 stimulated, DMSO-treated sample and a significantly reduced signal in the IL-2 stimulated, this compound-treated sample.

-

References

- 1. STAT5 - Wikipedia [en.wikipedia.org]

- 2. Stat5a/b are essential for normal lymphoid development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT5 alpha Monoclonal Antibody (ST5a-2H2) (13-3600) [thermofisher.com]

- 4. STAT5A and STAT5B—Twins with Different Personalities in Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound [2111834-61-6] | SynPep [synpep.com]

- 9. Stat5 activation plays a critical role in Th2 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. academic.oup.com [academic.oup.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. IL-4 selectively inhibits IL-2-triggered Stat5 activation, but not proliferation, in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]